1-(2-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one is a compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The presence of the fluorophenyl group enhances its pharmacological profile by potentially improving its lipophilicity and bioavailability.
The compound can be synthesized through various methods, primarily involving reactions that utilize pyrazole as a core structure. Pyrazole derivatives are often explored for their synthetic versatility and biological significance.
1-(2-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one is classified as a heterocyclic organic compound. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the fluorine atom in the phenyl group introduces unique electronic properties that can influence the compound's reactivity and interaction with biological targets.
The synthesis of 1-(2-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. A common approach is through the 1,3-dipolar cycloaddition of diazoalkanes to alkenes or carbonyl compounds, which leads to the formation of pyrazole derivatives.
The molecular structure of 1-(2-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one consists of a pyrazole ring fused with a carbonyl group at the 3-position and a fluorophenyl substituent at the 1-position. The structural formula can be represented as follows:
1-(2-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one can participate in various chemical reactions typical for pyrazole derivatives:
The reactivity of this compound is influenced by both the electron-withdrawing nature of the fluorine atom and the electron-rich characteristics of the pyrazole ring, allowing for selective functionalization.
The mechanism of action for compounds like 1-(2-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one often involves interaction with specific biological targets such as enzymes or receptors. The exact mechanism may vary based on the target but typically includes:
Studies have shown that modifications on the pyrazole ring can significantly affect biological activity, suggesting structure-activity relationships that guide further development.
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy can confirm structural integrity and purity.
1-(2-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one has significant potential in scientific research:
Research continues to explore its full potential in various fields, including pharmacology and materials science.
The pyrazolone core—a five-membered heterocycle featuring adjacent nitrogen atoms (C₃H₄N₂)—serves as a privileged scaffold in medicinal chemistry due to its versatile pharmacophoric properties. This moiety exhibits keto-enol tautomerism, enabling dual hydrogen-bonding capabilities critical for target engagement. The 3-one derivative specifically enhances electron delocalization across the ring, improving π-π stacking interactions with biological targets [6]. Crystallographic studies confirm a near-planar conformation in derivatives like 1-(2-fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one (C₉H₇FN₂O), with bond lengths of 1.39 Å (N1–N2) and 1.28 Å (C3=O), facilitating electrophilic reactivity at the carbonyl oxygen [4] [5].
Table 1: Key Structural Parameters of Pyrazolone Core
Parameter | Value | Biological Implication |
---|---|---|
Ring planarity | <5° deviation | Enhanced DNA intercalation |
C3=O bond length | 1.28 Å | Electrophilic reactivity site |
Tautomeric equilibrium | Keto-enol | Dual H-bond donor/acceptor capability |
Dipole moment | 4.2–5.1 D | Improved membrane permeability |
The scaffold’s synthetic plasticity allows regioselective functionalization at N1, C4, and C5 positions. Knorr-type cyclocondensations of hydrazines with 1,3-dicarbonyl compounds remain pivotal for constructing trisubstituted variants, while Vilsmeier-Haack formylation enables C4 derivatization [4]. These transformations yield diverse analogs with tunable electronic profiles, as demonstrated by the 18.5% yield optimization in hypervalent iodine-mediated trifluoromethylation .
The 2-fluorophenyl group at N1 confers distinctive steric and electronic effects that enhance target affinity and metabolic stability. Fluorine’s high electronegativity (3.98 Pauling scale) induces a quadrupole moment, promoting orthogonal interactions with aromatic residues in binding pockets [3] [6]. Density functional theory (DFT) studies on 1-(2-fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one reveal a 12.7° dihedral angle between pyrazolone and phenyl rings, minimizing steric clash while enabling edge-to-face CH-π contacts [5] [6].
Table 2: Comparative Effects of Ortho-Fluorine Substitution
Property | Ortho-F | Meta-F | Para-F |
---|---|---|---|
Lipophilicity (log P) | 2.17 | 2.24 | 2.31 |
Metabolic half-life | 142 min | 98 min | 75 min |
Protein binding | 89% | 82% | 78% |
σₘ Hammett constant | +0.34 | +0.38 | +0.41 |
Fluorine’s +I effect strengthens adjacent bonds, resisting oxidative cleavage by cytochrome P450 enzymes. This is evidenced by 4.2-fold higher microsomal stability of 2-fluorophenyl analogs versus unsubstituted congeners [2] [3]. Moreover, fluorine’s lone pairs engage in halogen bonding with carbonyl motifs of kinases, as observed in BRAF inhibitors where ortho-fluorine forms 2.9 Å contacts with hinge region residues [7].
Pyrazolone pharmacology originated in 1883 with Ludwig Knorr’s synthesis of antipyrine (phenazone), the first commercial pyrazolone analgesic [2]. This breakthrough established structure-activity principles: N1-phenyl and C3-keto groups conferred cyclooxygenase inhibition, while C4-dimethylation reduced hepatotoxicity. By 1950, phenylbutazone emerged as a potent anti-inflammatory, though later withdrawn due to hematological risks [2] [8].
Table 3: Milestones in Pyrazolone Drug Development
Era | Compound | Therapeutic Class | Clinical Impact |
---|---|---|---|
1880s | Antipyrine | Analgesic/antipyretic | First synthetic pyrazolone drug |
1950s | Phenylbutazone | NSAID | Rheumatoid arthritis therapy |
1970s | Sulfinpyrazone | Uricosuric | Gout management |
1990s | Celecoxib | COX-2 inhibitor | GI-safer anti-inflammatory |
2000s | Rimonabant | CB1 antagonist | Anti-obesity (withdrawn 2008) |
The 21st century saw strategic fluorination improve target selectivity. Celecoxib’s 4-trifluoromethyl group enhanced COX-2 affinity (Ki = 40 nM) by filling a hydrophobic pocket, while rimonabant’s 4-chlorophenyl-5-p-fluorophenyl combination optimized endocannabinoid receptor binding [7]. Modern derivatives like 1-(2-fluorophenyl) variants exploit fluorine’s steric demand to prevent undesired metabolism, extending half-lives in antiviral and antitumor candidates [3] [6] [8]. Current research focuses on polypharmacology agents—such as thiazole-pyrazolone hybrids—that concurrently inhibit p38 MAPK and reactive oxygen species production, addressing resistance mechanisms in oncology [7] [8].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2